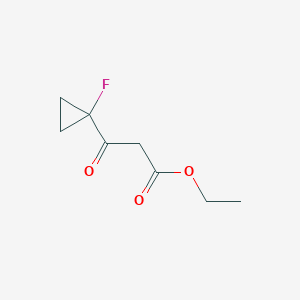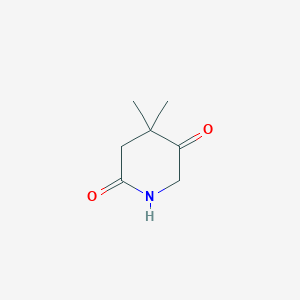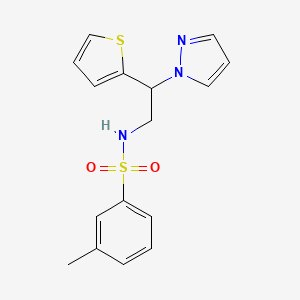
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide, also known as PTB or PTB7, is a small molecule organic semiconductor that has gained significant attention in recent years due to its promising applications in the field of organic electronics.
Scientific Research Applications
Synthesis and Characterization
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide and its derivatives have been extensively studied for their potential in various scientific research fields. These compounds have been synthesized and characterized for applications across anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent studies. The synthesis process involves reacting alkyl/aryl isothiocyanates with celecoxib, followed by further reactions to produce a series of novel derivatives. These derivatives have shown promising activities in the mentioned areas without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, highlighting their potential therapeutic benefits (Küçükgüzel et al., 2013).
Anticancer and Radiosensitizing Evaluation
Further investigations into the sulfonamide derivatives of this compound have focused on their anticancer and radiosensitizing properties. Novel series of sulfonamide derivatives have been synthesized and evaluated for in-vitro anticancer activity against human tumor liver cell lines (HEPG-2). Several compounds displayed higher activity than doxorubicin, with IC50 values ranging from 11.0 to 31.8 μM. Additionally, eight compounds were evaluated for their ability to enhance the cell killing effect of γ-radiation, indicating their potential as effective radiosensitizers and anticancer agents (Ghorab et al., 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of this compound derivatives have also been a significant area of study. Research has demonstrated that certain derivatives exhibit significant activity against gram-positive bacteria, gram-negative bacteria, and yeast-like fungi. These studies highlight the potential of these compounds to serve as bases for developing new antimicrobial and antifungal agents, providing a promising avenue for future pharmaceutical developments (Georgiadis et al., 1992).
properties
IUPAC Name |
3-methyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-13-5-2-6-14(11-13)23(20,21)18-12-15(16-7-3-10-22-16)19-9-4-8-17-19/h2-11,15,18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLWLEZJMYYZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2478397.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2478401.png)
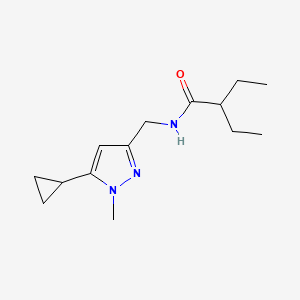

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2478406.png)
![N-[4-[2-hydroxy-3-(4-methyl-N-(4-methylphenyl)sulfonylanilino)propoxy]phenyl]-N-methylacetamide](/img/structure/B2478407.png)
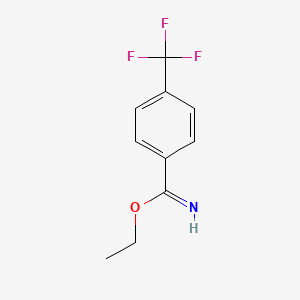

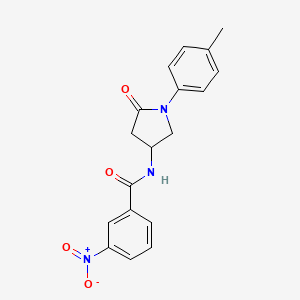
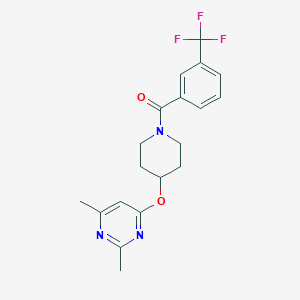
![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2478415.png)
